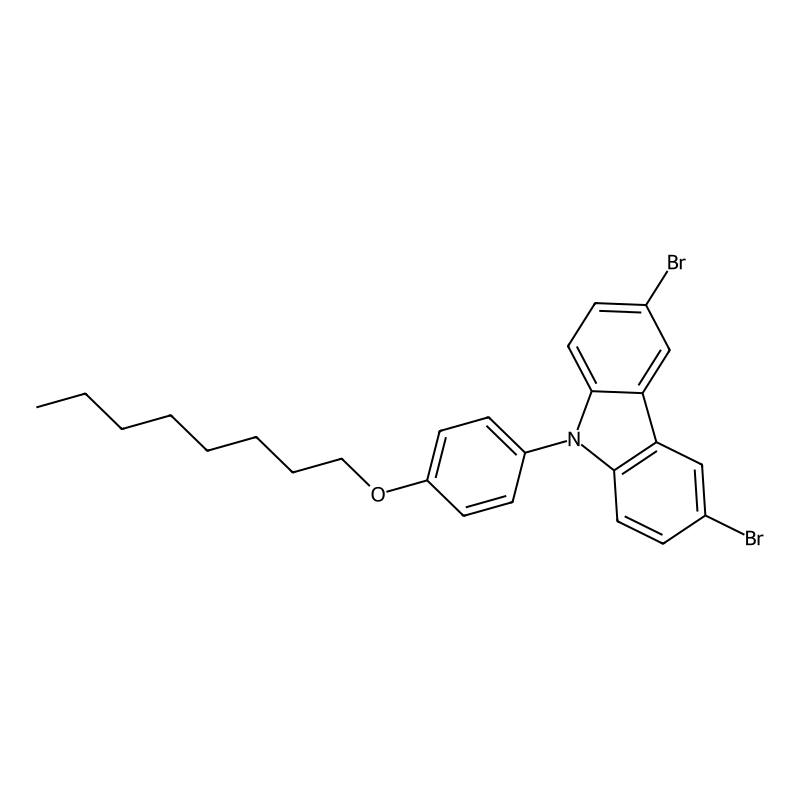3,6-Dibromo-9-(4-octoxyphenyl)carbazole
Catalog No.
S1973113
CAS No.
917773-26-3
M.F
C26H27Br2NO
M. Wt
529.3
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
917773-26-3
Product Name
3,6-Dibromo-9-(4-octoxyphenyl)carbazole
IUPAC Name
3,6-dibromo-9-(4-octoxyphenyl)carbazole
Molecular Formula
C26H27Br2NO
Molecular Weight
529.3
InChI
InChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3
InChI Key
PHKYODAUSDAEKX-UHFFFAOYSA-N
SMILES
CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Canonical SMILES
CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a molecule with potential applications in the field of organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic light-emitting materials to create light. They are known for their high contrast, wide viewing angles, and potential for flexible displays .
The possible role of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole in OLEDs lies in its properties as a host material. Host materials form the main scaffold of the light-emitting layer in an OLED and play a crucial role in transporting charges and mediating energy transfer to the dopant molecules, which are responsible for emitting light .
XLogP3
9.8
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant
Wikipedia
3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








